

2-Chloro-6-methylthieno[2,3-d]pyrimidine IUPAC name

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Compound of Interest

Compound Name: 2-Chloro-6-methylthieno[2,3-d]pyrimidine

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An In-depth Technical Guide to **2-Chloro-6-methylthieno[2,3-d]pyrimidine**

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-6-methylthieno[2,3-d]pyrimidine**, a heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its foundational role as a key synthetic intermediate, detailing its physicochemical properties, synthesis, and reactivity. The narrative emphasizes the strategic importance of the thieno[2,3-d]pyrimidine scaffold as a purine bioisostere, which has established it as a "privileged structure" in the design of targeted therapeutics. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for its synthesis, derivatization, and analysis, alongside insights into its application in the development of kinase inhibitors, with a special focus on targeting oncogenic pathways like c-MET.

Part I: Core Compound Profile

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core

The thieno[2,3-d]pyrimidine system is a fused bicyclic heterocycle comprising a thiophene ring fused to a pyrimidine ring. Its structural resemblance to purine bases, such as adenine, makes it an excellent bioisostere, capable of interacting with the ATP-binding sites of numerous enzymes, particularly kinases.^{[1][2]} This mimicry has rendered the scaffold an opulent source

of bioactive molecules with a broad range of medical applications, including anticancer, anti-inflammatory, antimicrobial, and CNS protective activities.^{[1][3]} Many therapeutic agents, both approved and investigational, are built upon this core, underscoring its importance in drug discovery.^{[2][4]}

Introduction to 2-Chloro-6-methylthieno[2,3-d]pyrimidine

Among the derivatives of this scaffold, **2-Chloro-6-methylthieno[2,3-d]pyrimidine** stands out not as an end-product, but as a crucial and versatile synthetic building block. The strategic placement of a chloro group at the C2 position of the pyrimidine ring activates it for nucleophilic aromatic substitution (SNAr). This feature provides a reliable chemical handle for introducing a wide array of functional groups, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. The methyl group at the C6 position of the thiophene ring serves as a simple substitution that can influence molecular recognition and metabolic stability.

Chemical Identity & Physicochemical Properties

Accurate identification is paramount for regulatory compliance and scientific reproducibility. The key identifiers for this compound are summarized below.

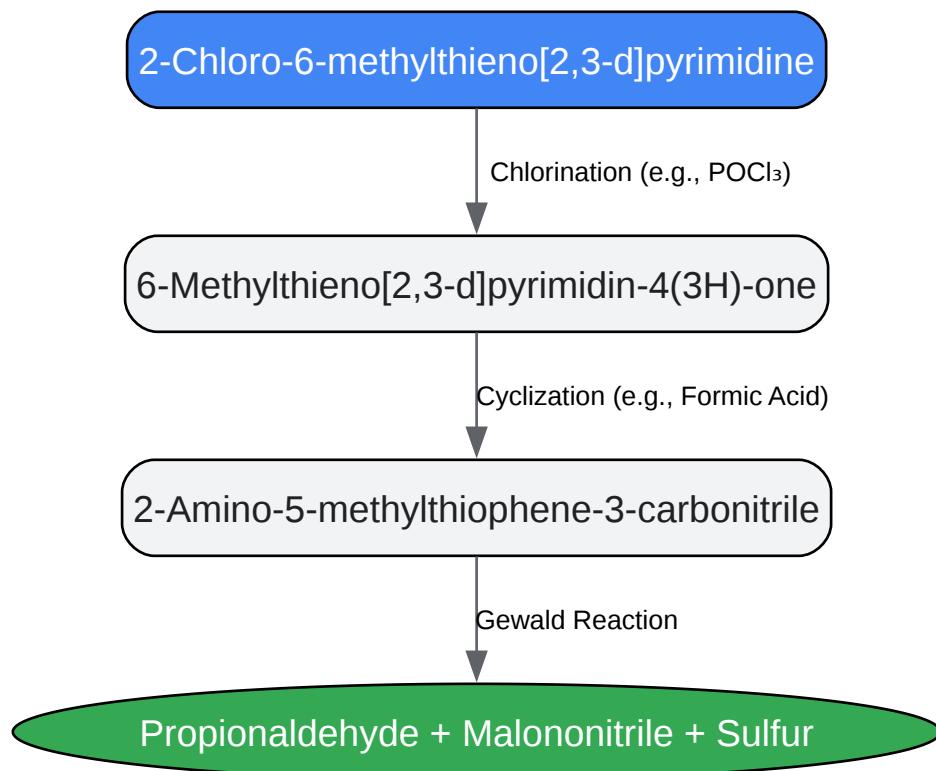
Identifier	Value
IUPAC Name	2-Chloro-6-methylthieno[2,3-d]pyrimidine
CAS Number	1225875-20-6 ^[5]
Molecular Formula	C ₇ H ₅ CIN ₂ S
Molecular Weight	184.65 g/mol
Canonical SMILES	CC1=CC2=C(S1)N=C(N=C2)Cl
InChI Key	FHNORCFNZYSLNZ-UHFFFAOYSA-N

A note on physical properties: As a specialized laboratory reagent, experimentally determined physical constants such as melting point and solubility are not always published and should be determined empirically upon receipt. It is typically supplied as a solid.

Part II: Synthesis & Chemical Reactivity

Retrosynthetic Analysis

The synthesis of **2-Chloro-6-methylthieno[2,3-d]pyrimidine** is logically approached via a convergent strategy. The core thienopyrimidine structure is built first, followed by the introduction of the reactive chloro group. This avoids carrying a highly reactive functional group through multiple synthetic steps. The thiophene ring itself is most efficiently constructed from acyclic precursors using the well-established Gewald reaction.



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Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol

This three-step protocol is a robust and scalable method for laboratory synthesis.

Step 1: Gewald Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

The Gewald three-component reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.^[6] ^[7] This step constructs the substituted thiophene ring.

- **Rationale:** This multicomponent reaction is highly efficient for creating polysubstituted 2-aminothiophenes. Propionaldehyde is chosen as the carbonyl component to install the required methyl group at the C5 position of the resulting thiophene.
- **Protocol:**
 - To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (200 mL).
 - Add propionaldehyde (7.25 g, 0.125 mol), malononitrile (8.25 g, 0.125 mol), and elemental sulfur (4.0 g, 0.125 mol).
 - Add triethylamine (12.6 g, 0.125 mol) dropwise as the catalyst. The addition is exothermic.
 - Heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor reaction progress by TLC.
 - Cool the reaction mixture to room temperature and then chill in an ice bath for 1 hour to precipitate the product.
 - Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum to yield 2-amino-5-methylthiophene-3-carbonitrile as a solid.

Step 2: Cyclization to 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one

The pyrimidine ring is formed by reacting the 2-aminothiophene intermediate with a one-carbon source, such as formic acid, which serves as both reagent and solvent.

- **Rationale:** Formic acid provides the necessary carbon atom to close the pyrimidine ring. The reaction proceeds via formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the stable thienopyrimidinone.^[8]
- **Protocol:**

- In a 250 mL round-bottom flask, suspend the 2-amino-5-methylthiophene-3-carbonitrile (13.8 g, 0.1 mol) in formic acid (88%, 100 mL).
- Heat the mixture to reflux (approx. 100-110°C) for 4 hours. The solid will gradually dissolve as the reaction proceeds.
- After completion, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.
- A precipitate will form. Continue stirring for 30 minutes.
- Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
- Dry the product in a vacuum oven at 60°C to yield 6-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Chlorination to **2-Chloro-6-methylthieno[2,3-d]pyrimidine**

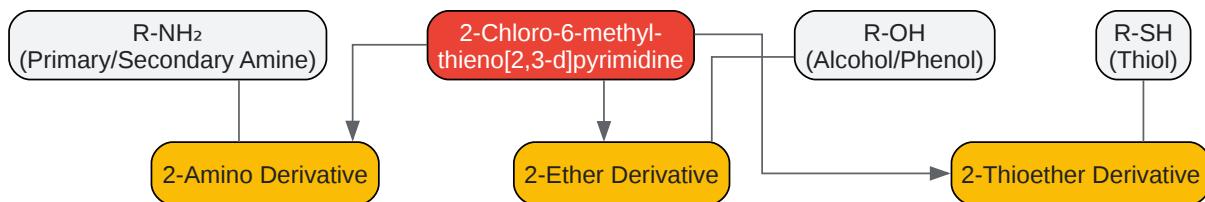
The final step involves the conversion of the pyrimidinone to the target chloropyrimidine using a standard chlorinating agent like phosphorus oxychloride (POCl_3).

- Rationale: The hydroxyl group of the pyrimidinone tautomer is converted into a good leaving group by POCl_3 , which is then displaced by a chloride ion in a nucleophilic substitution reaction, yielding the desired 2-chloro product.^[9] A catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
- Protocol:
 - Caution: This reaction should be performed in a well-ventilated fume hood as POCl_3 is corrosive and reacts violently with water.
 - To a 100 mL flask equipped with a reflux condenser and drying tube, add 6-methylthieno[2,3-d]pyrimidin-4(3H)-one (8.3 g, 0.05 mol) and phosphorus oxychloride (POCl_3 , 30 mL).
 - Add a catalytic amount of N,N-dimethylaniline (0.5 mL).

- Heat the mixture to reflux (approx. 107°C) for 3 hours.
- Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 300 g of crushed ice with constant stirring.
- The product will precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the product with dichloromethane (3 x 100 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure **2-Chloro-6-methylthieno[2,3-d]pyrimidine**.

Core Reactivity: The C2-Chloro Position as a Synthetic Handle

The C2-chloro substituent is the key to the utility of this molecule. It is an excellent leaving group for SNAr reactions, allowing for the introduction of various nucleophiles (amines, alcohols, thiols) to build molecular diversity.^{[10][11]} This is the foundational step for creating libraries of compounds for structure-activity relationship (SAR) studies.



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Caption: Common SNAr derivatization reactions.

Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine

- Rationale: This protocol exemplifies the facile displacement of the C2-chloride. A mild base is used to quench the HCl byproduct. The reaction is typically clean and high-yielding.
- Protocol:
 - Dissolve **2-Chloro-6-methylthieno[2,3-d]pyrimidine** (1.85 g, 10 mmol) in a suitable solvent like N,N-dimethylformamide (DMF) or isopropanol (50 mL) in a round-bottom flask.
 - Add the desired primary or secondary amine (11 mmol, 1.1 equivalents).
 - Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.42 g, 11 mmol, 1.1 equivalents).
 - Heat the reaction mixture to 80-100°C and stir for 2-6 hours, monitoring by TLC or LC-MS.
 - After completion, cool the reaction, and if a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
 - Purify the residue by column chromatography or recrystallization to obtain the desired 2-amino-6-methylthieno[2,3-d]pyrimidine derivative.

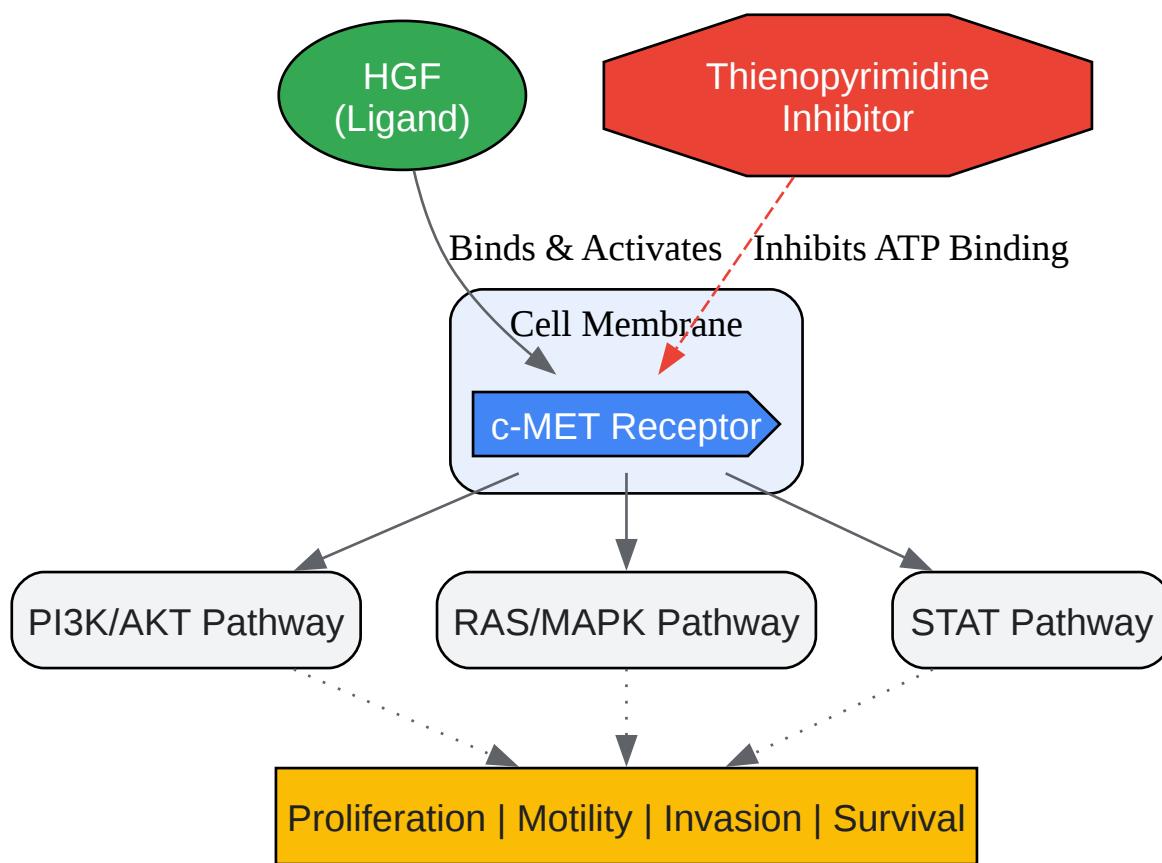
Part III: Application in Drug Discovery

A Key Building Block for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.^{[3][12]} Thienopyrimidine derivatives have been successfully developed as inhibitors of various kinases, including EGFR, VEGFR, and c-Met, by competing with ATP at the enzyme's active site.^[2] The **2-Chloro-6-methylthieno[2,3-d]pyrimidine** scaffold provides an ideal starting point for designing such inhibitors. The C2 position is typically functionalized with a group that interacts with the hinge region of the kinase, while other positions can be modified to achieve selectivity and desired physicochemical properties.

Case Study: Targeting the c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion.^{[1][13]} Aberrant activation of the c-MET pathway is implicated in the progression and metastasis of numerous cancers.^{[4][12]} Consequently, c-MET is a high-value target for therapeutic intervention. Many potent c-MET inhibitors feature the thieno[2,3-d]pyrimidine core, where the C2 substituent is often an amine-linked aromatic or heteroaromatic group.



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Caption: Inhibition of the c-MET signaling cascade.

Part IV: Analytical & Safety Protocols

Quality Control: Purity Assessment by RP-HPLC

Purity verification is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of heterocyclic intermediates.

- Rationale: RP-HPLC separates the target compound from starting materials, byproducts, and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
- Protocol:
 - System: HPLC with UV detector.
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
 - Mobile Phase B: Acetonitrile with 0.1% TFA.
 - Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 254 nm.
 - Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1).
 - Analysis: Inject 10 μ L and integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Structural Elucidation: Spectroscopic Signatures

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the C6-methyl group (around 2.5 ppm), a singlet for the C5-proton (around 7.0-7.5 ppm), and a singlet for the C4-proton (around 8.5-9.0 ppm).
- ^{13}C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the thiophene carbons, and the pyrimidine carbons, including the characteristic C-Cl carbon.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) and an $\text{M}+2$ peak in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom.

Safety & Handling Precautions

As a chlorinated heterocyclic compound, **2-Chloro-6-methylthieno[2,3-d]pyrimidine** requires careful handling.

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is generally sufficient for solids, but check compatibility), and safety glasses or goggles.[14]
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[15]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and moisture.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion & Future Perspectives

2-Chloro-6-methylthieno[2,3-d]pyrimidine is a quintessential example of a high-value synthetic intermediate. Its strategic design, combining the biologically relevant thienopyrimidine scaffold with a reactive chemical handle, makes it an indispensable tool for medicinal chemists. The robust and well-understood synthetic routes to its preparation and derivatization ensure its continued use in the discovery of novel therapeutics. Future work will likely focus on leveraging this building block to develop next-generation kinase inhibitors with improved selectivity profiles, novel mechanisms of action, and the ability to overcome drug resistance.

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